エルロチニブ塩酸塩

概要

説明

エルロチニブ塩酸塩は、上皮成長因子受容体(EGFR)チロシンキナーゼの低分子阻害剤です。主に非小細胞肺がん(NSCLC)および膵臓がんの治療に使用されます。 この化合物は、EGFRに関連するチロシンキナーゼの細胞内リン酸化を阻害することにより作用し、それによりがん細胞の増殖と生存に関与するシグナル伝達経路を遮断します .

科学的研究の応用

Erlotinib Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of EGFR inhibitors.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Primarily used in the treatment of NSCLC and pancreatic cancer.

Industry: Utilized in the development of nanoparticle formulations to enhance drug delivery and efficacy.

作用機序

エルロチニブ塩酸塩は、EGFRチロシンキナーゼを阻害することによってその効果を発揮します。この阻害は、EGFR上のチロシン残基のリン酸化を阻害し、細胞増殖と生存を促進する下流のシグナル伝達経路の活性化を防ぎます。 この化合物は、EGFRのATP結合部位に可逆的に結合し、EGFR媒介シグナル伝達の強力な阻害剤となっています .

類似化合物:

ゲフィチニブ: NSCLCの治療に使用されるもう1つのEGFR阻害剤です。

アファチニブ: より幅広い活性を示す不可逆的なEGFR阻害剤です。

オシメルチニブ: T790M耐性変異に対して効果的な第3世代EGFR阻害剤です.

エルロチニブ塩酸塩の独自性: エルロチニブ塩酸塩は、EGFRへの可逆的な結合と特定のEGFR変異に対する特異的な活性のために、独特です。 これは、広範囲にわたって研究されており、臨床で使用が承認された最初のEGFR阻害剤の1つです .

生化学分析

Biochemical Properties

Erlotinib hydrochloride interacts with the EGFR tyrosine kinase, a protein on cells that encourages cancer cell growth . Erlotinib hydrochloride binds to the EGFR tyrosine kinase in a reversible fashion at the ATP binding site of the receptor . This interaction inhibits the intracellular phosphorylation of tyrosine kinase associated with the EGFR .

Cellular Effects

Erlotinib hydrochloride has a significant effect on various types of cells and cellular processes. It influences cell function by blocking the EGFR, a protein on cells that encourages cancer cell growth . EGFR is found on the surface of normal cells and cancer cells. EGFR normally helps cells to divide and multiply, but some cancer cells have too much EGFR which leads to uncontrolled growth .

Molecular Mechanism

Erlotinib hydrochloride exerts its effects at the molecular level by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR . This prevents further downstream signaling, resulting in cell death .

Dosage Effects in Animal Models

The effects of Erlotinib hydrochloride vary with different dosages in animal models

Metabolic Pathways

Erlotinib hydrochloride is involved in the EGFR tyrosine kinase pathway

準備方法

合成経路および反応条件: エルロチニブ塩酸塩の合成は、通常、6,7-ジメトキシ-3,4-ジヒドロキナゾリンを最初の原料として開始します。この化合物は塩素化を受け、続いて3-アミノフェニルアセチレンとの反応を行います。 次に、6位と7位のメチル基が除去され、メトキシエチル側鎖が導入されてエルロチニブ塩酸塩が生成されます .

工業生産方法: 工業的な環境では、エルロチニブ塩酸塩は、共溶媒法を用いた超臨界溶液を用いて製造できます。これには、温度(318–338 K)、圧力(15–25 MPa)、ノズル径(300–700 μm)などのパラメーターが含まれます。 このプロセスにより、化合物の溶解性とバイオアベイラビリティを高めるナノ粒子が生成されます .

化学反応の分析

反応の種類: エルロチニブ塩酸塩は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸化された代謝物の形成につながる可能性があります。

還元: それほど一般的ではありませんが、還元反応は特定の条件下で起こる可能性があります。

一般的な試薬と条件:

シュウ酸塩化物: 塩素化段階で使用されます。

3-アミノフェニルアセチレン: 塩素化された中間体と反応します。

メトキシエチル基: 合成の最終段階で導入されます.

主な生成物: これらの反応の主な生成物はエルロチニブ塩酸塩であり、塩酸塩として単離されます .

4. 科学研究への応用

エルロチニブ塩酸塩は、科学研究で幅広い用途があります。

化学: EGFR阻害剤の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

類似化合物との比較

Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.

Afatinib: An irreversible EGFR inhibitor with a broader spectrum of activity.

Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.

Uniqueness of Erlotinib Hydrochloride: Erlotinib Hydrochloride is unique due to its reversible binding to the EGFR and its specific activity against certain EGFR mutations. It has been extensively studied and is one of the first EGFR inhibitors to be approved for clinical use .

生物活性

Erlotinib hydrochloride, marketed as Tarceva, is a potent, reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Erlotinib specifically targets the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. The compound has demonstrated selectivity for EGFR over other kinases, with an IC50 value of approximately 2 nM for EGFR, making it over 1000 times more potent against EGFR than against c-Src or v-Abl .

Key Mechanisms:

- Inhibition of Tyrosine Kinase Activity: Erlotinib blocks phosphorylation events that lead to tumor growth.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, enhancing chemosensitivity .

- Cell Cycle Arrest: Studies indicate that erlotinib can induce G0/G1 phase arrest in various cancer cell lines .

Clinical Efficacy

Erlotinib has been extensively studied in clinical trials for NSCLC and other malignancies. Its efficacy is particularly pronounced in patients with activating mutations in the EGFR gene.

Case Study Data

-

Phase III Trials:

- In a pivotal trial involving 731 patients with previously treated NSCLC, erlotinib showed a 37% improvement in overall survival compared to placebo (hazard ratio 0.73; P = .001) and a significant increase in progression-free survival (hazard ratio 0.61; P < .001) .

- A separate study reported a disease control rate of 69% among 5394 patients treated with erlotinib, with median progression-free survival at 3.25 months and overall survival at 7.9 months .

- Combination Therapies:

Safety Profile

The safety profile of erlotinib is generally manageable, with common adverse effects including:

- Rash: Occurring in approximately 71% of patients, mostly grade 1 or 2.

- Diarrhea: Reported in about 10% of cases.

- Serious Adverse Events: Only about 4% experienced serious adverse events related to the drug .

Summary of Biological Activity

| Characteristic | Details |

|---|---|

| Target | Epidermal Growth Factor Receptor (EGFR) |

| IC50 | ~2 nM |

| Mechanism | Inhibition of EGFR tyrosine kinase |

| Common Indications | NSCLC, pancreatic cancer |

| Overall Survival Improvement | 37% vs placebo |

| Common Adverse Effects | Rash, diarrhea |

特性

CAS番号 |

183319-69-9 |

|---|---|

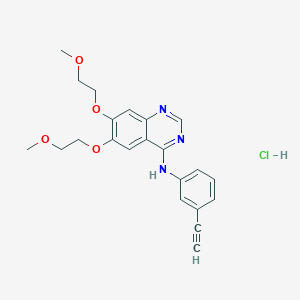

分子式 |

C22H24ClN3O4 |

分子量 |

429.9 g/mol |

IUPAC名 |

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride |

InChI |

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H |

InChIキー |

GTTBEUCJPZQMDZ-UHFFFAOYSA-N |

SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

正規SMILES |

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-] |

外観 |

White or off-white powder |

Key on ui other cas no. |

183319-69-9 |

ピクトグラム |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同義語 |

11C erlotinib 11C-erlotinib 358,774, CP 358774, CP CP 358,774 CP 358774 CP-358,774 CP-358774 CP358,774 CP358774 erlotinib erlotinib HCl erlotinib hydrochloride HCl, Erlotinib Hydrochloride, Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine OSI 774 OSI-774 OSI774 Tarceva |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Erlotinib Hydrochloride?

A1: Erlotinib Hydrochloride is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does inhibiting EGFR affect downstream signaling pathways?

A2: EGFR is a receptor tyrosine kinase involved in cell growth and proliferation. Binding of Erlotinib Hydrochloride to EGFR blocks the binding site for adenosine triphosphate (ATP), thus inhibiting the tyrosine kinase activity of the receptor []. This, in turn, disrupts downstream signaling pathways, ultimately leading to inhibition of cell proliferation and tumor growth [, , ].

Q3: What is the molecular formula and weight of Erlotinib Hydrochloride?

A3: The molecular formula of Erlotinib Hydrochloride is C22H24N4O4 • HCl, and its molecular weight is 429.9 g/mol [].

Q4: Is there any spectroscopic data available for Erlotinib Hydrochloride?

A4: Yes, various spectroscopic techniques have been used to characterize Erlotinib Hydrochloride, including X-ray powder diffraction (XRPD) [, , , , ], differential scanning calorimetry (DSC) [], infrared spectroscopy (IR) [, ], and nuclear magnetic resonance (NMR) [, ].

Q5: What are the implications of Erlotinib Hydrochloride's stability profile for its formulation and storage?

A6: The degradation susceptibility under certain conditions necessitates specific formulation strategies, such as the use of solid dispersions with polymers like polyethylene glycol [] or encapsulation in nano-structured lipid carriers (NLCs) [] to enhance stability. Additionally, appropriate packaging is crucial to protect the drug from light and moisture.

Q6: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of Erlotinib Hydrochloride?

A6: Researchers have investigated various approaches to enhance Erlotinib Hydrochloride's pharmaceutical properties:

- Solid Dispersions: Formulation as solid dispersions with polyethylene glycol has been shown to enhance drug solubility and dissolution rate, thereby improving bioavailability [].

- Nanoparticles: Encapsulating Erlotinib Hydrochloride in chitosan-poly (lactic-co-glycolic acid) nanoparticles has shown promise in achieving sustained release and potentially improving therapeutic efficacy [].

- Micronization: Reducing particle size through micronization has been demonstrated to enhance the dissolution rate of Erlotinib Hydrochloride tablets [].

- Crystal Form Engineering: Developing specific polymorphs, like Form A [, , ] and Form B [], has been explored to optimize solubility and stability characteristics.

Q7: How is Erlotinib Hydrochloride absorbed and distributed in the body?

A8: Erlotinib Hydrochloride is orally administered and exhibits good oral bioavailability []. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 [, ]. The drug is then excreted in the feces and urine [].

Q8: Are there any known drug-drug interactions associated with Erlotinib Hydrochloride?

A9: Yes, as Erlotinib Hydrochloride is metabolized by CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter its plasma concentrations [, ]. For instance, co-administration with proton pump inhibitors (PPIs), which can inhibit CYP3A4, has been studied for potential drug-drug interactions [].

Q9: What is the efficacy of Erlotinib Hydrochloride in preclinical models of cancer?

A10: Erlotinib Hydrochloride has demonstrated significant antitumor activity in various preclinical cancer models, including those for non-small cell lung cancer (NSCLC) and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q10: Has Erlotinib Hydrochloride been evaluated in clinical trials?

A11: Yes, Erlotinib Hydrochloride has undergone extensive clinical trials, demonstrating efficacy in treating certain types of NSCLC, particularly in patients with EGFR mutations [].

Q11: Are there any known mechanisms of resistance to Erlotinib Hydrochloride?

A12: One of the primary mechanisms of acquired resistance to Erlotinib Hydrochloride is the development of a secondary mutation in the EGFR gene, specifically the T790M mutation []. This mutation hinders the drug's binding affinity to EGFR, leading to reduced efficacy.

Q12: What analytical techniques are commonly employed for the quantification of Erlotinib Hydrochloride in biological samples?

A12: Several analytical methods have been developed and validated for the quantification of Erlotinib Hydrochloride, including:

- High-Performance Liquid Chromatography (HPLC) Methods: HPLC methods, often coupled with UV detection, are widely used for analyzing Erlotinib Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples [, , , , , ].

- Ultrahigh Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and shorter analysis time compared to traditional HPLC methods, making it suitable for analyzing Erlotinib Hydrochloride in complex matrices like plasma [].

Q13: What is the impact of Erlotinib Hydrochloride's solubility on its bioavailability and efficacy?

A14: Erlotinib Hydrochloride exhibits limited water solubility, which can potentially affect its dissolution rate and ultimately impact its oral bioavailability and therapeutic efficacy [, ].

Q14: How have researchers tried to address the solubility limitations of Erlotinib Hydrochloride?

A14: Several approaches have been investigated to enhance the solubility and dissolution rate of Erlotinib Hydrochloride, including:

- Micronization: Reducing the particle size of the drug substance through micronization has been shown to improve its dissolution rate, as evidenced by studies on Erlotinib Hydrochloride tablets [].

- Solid Dispersions: Formulating Erlotinib Hydrochloride as solid dispersions using polymers like polyethylene glycol aims to enhance its solubility and dissolution characteristics, thereby potentially improving its bioavailability [].

- Nanoparticle Encapsulation: Encapsulation in nanoparticles, such as chitosan-poly (lactic-co-glycolic acid) nanoparticles, presents another avenue to improve solubility and achieve controlled release of the drug [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。